molecular formula C14H18N2O3 B5859095 3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole

3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole

Cat. No.: B5859095
M. Wt: 262.30 g/mol
InChI Key: SNYYILOXGXWPMW-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the oxadiazole ring, along with a propyl group at the 5-position

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-5-14-15-13(16-19-14)9-10-6-7-11(17-2)12(8-10)18-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYYILOXGXWPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and propylhydrazine.

    Formation of Hydrazone: The 3,4-dimethoxybenzaldehyde reacts with propylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of an oxidizing agent, such as iodine or bromine, to form the oxadiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

  • 3-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,2,4-oxadiazole
  • 3-[(3,4-Dimethoxyphenyl)methyl]-5-ethyl-1,2,4-oxadiazole
  • 3-[(3,4-Dimethoxyphenyl)methyl]-5-butyl-1,2,4-oxadiazole

These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the oxadiazole ring. The uniqueness of 3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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